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Compound of Interest

Compound Name: Rhodium carbonyl chloride

Cat. No.: B577262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of three major classes of reactions

catalyzed by rhodium carbonyl chloride, [RhCl(CO)₂]₂, and its derivatives: methanol

carbonylation, olefin hydroformylation, and hydrogenation. The objective is to offer a clear,

data-driven comparison of their reaction kinetics, supported by detailed experimental protocols

and mechanistic visualizations to aid in research and development.

Methanol Carbonylation: The Monsanto Acetic Acid
Process
The carbonylation of methanol to acetic acid, famously known as the Monsanto process, is a

cornerstone of industrial homogeneous catalysis. The process typically utilizes a rhodium-

iodide catalyst system, which can be generated in situ from rhodium carbonyl chloride.

Kinetic studies of this reaction are extensive, providing a deep understanding of its mechanism

and rate-determining steps.

Kinetic Data Summary
The kinetics of the Monsanto process are well-established, with the reaction rate being

independent of methanol and carbon monoxide concentrations under typical industrial

conditions. The rate is first-order with respect to both the rhodium catalyst and the methyl

iodide promoter.[1] The rate-determining step is the oxidative addition of methyl iodide to the

rhodium(I) complex.[1]
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Kinetic Parameter Value Conditions Reference

Rate Equation Rate = k[Rh][CH₃I]
High CO pressure

(>10 atm)
[2][3]

Activation Energy (Ea) 14.7 kcal/mol
150-225 °C, 1-50 atm

CO

Not specified in

search result

Rate Constant (k)
1.588 x 10⁸ *

exp(-72200/RT)

Acidic medium, Pco >

10 bar

Not specified in

search result

Reaction Order

(Methanol)
0 High CO pressure

Not specified in

search result

Reaction Order (CO) 0
High CO pressure

(>10 atm)

Not specified in

search result

Reaction Order (Rh

Catalyst)
1 - [1]

Reaction Order

(Methyl Iodide)
1 - [1]

Experimental Protocol: Kinetic Study of Methanol
Carbonylation
This protocol outlines a typical procedure for studying the kinetics of methanol carbonylation in

a batch reactor.

Materials:

Rhodium carbonyl chloride ([RhCl(CO)₂]₂) or a suitable precursor like RhCl₃·3H₂O

Methanol (CH₃OH)

Methyl iodide (CH₃I)

Carbon monoxide (CO)

Acetic acid (solvent)
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Internal standard (e.g., n-heptane) for GC analysis

Apparatus:

High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, liquid

sampling valve, thermocouple, and pressure transducer.

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable column for

separating reactants and products.

Procedure:

Catalyst Preparation: The rhodium catalyst precursor is charged to the autoclave along with

the solvent (acetic acid) and the promoter (methyl iodide).

Reaction Setup: The reactor is sealed and purged several times with nitrogen followed by

carbon monoxide to remove any air.

Pressurization and Heating: The reactor is pressurized with carbon monoxide to the desired

pressure and then heated to the reaction temperature (typically 150-200°C).[1]

Reaction Initiation: Methanol is injected into the hot, pressurized reactor to start the reaction.

Kinetic Monitoring: Liquid samples are withdrawn at regular intervals through the sampling

valve. The samples are immediately cooled and quenched (e.g., by dilution in a cold solvent)

to stop the reaction.

Analysis: The samples are analyzed by GC to determine the concentrations of methanol,

methyl acetate (an intermediate), and acetic acid. The internal standard is used for accurate

quantification.

Data Analysis: The concentration of the product (acetic acid) is plotted against time. The

initial reaction rate is determined from the initial slope of this curve. By varying the initial

concentrations of the catalyst, methyl iodide, methanol, and the partial pressure of carbon

monoxide, the reaction orders with respect to each component and the rate constant can be

determined.
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Catalytic Cycle of the Monsanto Process
The following diagram illustrates the key steps in the catalytic cycle for the carbonylation of

methanol.

[Rh(CO)₂I₂]⁻
(Active Catalyst)

[(CH₃)Rh(CO)₂I₃]⁻
Oxidative Addition
(Rate-determining)

[(CH₃CO)Rh(CO)I₃]⁻Migratory Insertion
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+ CO
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CH₃COI + H₂O CH₃COOH + HIHydrolysis
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Caption: Catalytic cycle of the Monsanto acetic acid process.

Olefin Hydroformylation
Hydroformylation, or the "oxo process," is the addition of a formyl group (-CHO) and a

hydrogen atom across the double bond of an alkene to form an aldehyde. While rhodium
carbonyl chloride itself can be a precursor, it is generally considered a poor catalyst for

hydroformylation on its own.[4] Its activity and selectivity are dramatically improved by the

addition of phosphine ligands, which modify the catalyst in situ.[4]
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The kinetics of rhodium-catalyzed hydroformylation are more complex than those of methanol

carbonylation and are highly dependent on the specific olefin, ligand, and reaction conditions.

Generally, the reaction rate shows a complex dependence on the concentrations of the olefin,

carbon monoxide, and hydrogen.

Kinetic Aspect General Observation

Effect of Olefin Concentration

Typically positive order, but can be zero or even

negative at high concentrations due to catalyst

inhibition.

Effect of CO Partial Pressure

Often shows an optimal pressure; too low

pressure can lead to catalyst decomposition,

while too high pressure can inhibit the reaction

by competing for coordination sites.

Effect of H₂ Partial Pressure
Generally, the rate increases with increasing

hydrogen pressure.

Effect of Catalyst Concentration
The reaction is typically first order in rhodium

concentration.

Effect of Ligand Concentration

The concentration of the phosphine ligand is

crucial for both activity and selectivity (linear vs.

branched aldehyde). Excess ligand can

sometimes inhibit the reaction.

General Experimental Protocol: Hydroformylation
Kinetic Study
Materials:

Rhodium carbonyl chloride ([RhCl(CO)₂]₂)

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Olefin (e.g., 1-octene)

Syngas (CO/H₂ mixture)
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Solvent (e.g., toluene)

Internal standard for GC analysis

Apparatus:

High-pressure autoclave with similar specifications as for methanol carbonylation.

Procedure:

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, rhodium carbonyl
chloride and the phosphine ligand are dissolved in the solvent in the autoclave. The mixture

is often heated under syngas pressure to form the active catalyst species, typically a

hydridorhodium carbonyl phosphine complex.

Reaction Setup: The reactor is sealed, purged, and pressurized with syngas to the desired

pressure.

Heating: The reactor is heated to the reaction temperature (typically 80-120°C).

Reaction Initiation: The olefin is injected into the reactor to start the hydroformylation.

Kinetic Monitoring and Analysis: Similar to the methanol carbonylation protocol, liquid

samples are taken periodically and analyzed by GC to determine the conversion of the olefin

and the yield and selectivity of the aldehyde products.

Hydrogenation
Rhodium carbonyl chloride can also serve as a precursor for hydrogenation catalysts,

although Wilkinson's catalyst (RhCl(PPh₃)₃) is more commonly cited for this purpose. The

active species in hydrogenations catalyzed by rhodium carbonyl chloride systems often

involve the displacement of CO and chloride ligands by phosphines and the substrate.

Kinetic Insights
The kinetics of rhodium-catalyzed hydrogenation are also highly substrate and ligand

dependent.
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Kinetic Aspect General Observation

Effect of Substrate Concentration

The reaction rate often follows Michaelis-

Menten kinetics, showing a first-order

dependence at low substrate concentrations

and saturation (zero-order) at high

concentrations.

Effect of H₂ Pressure
The rate is generally first order with respect to

hydrogen pressure.

Effect of Catalyst Concentration
The reaction is typically first order in rhodium

concentration.

Effect of Ligand Concentration

Excess phosphine ligand can inhibit the reaction

by competing with the substrate for coordination

to the rhodium center.

General Experimental Protocol: Hydrogenation Kinetic
Study
Materials:

Rhodium carbonyl chloride ([RhCl(CO)₂]₂)

Triphenylphosphine (PPh₃)

Substrate (e.g., an alkene or alkyne)

Hydrogen (H₂) gas

Solvent (e.g., benzene, THF)

Internal standard for GC or NMR analysis

Apparatus:

A reaction vessel suitable for carrying out reactions under a controlled hydrogen atmosphere

(e.g., a Schlenk flask connected to a hydrogen balloon or a high-pressure autoclave).
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Analytical instrument (GC or NMR) for monitoring the reaction progress.

Procedure:

Catalyst Activation: Rhodium carbonyl chloride and triphenylphosphine are dissolved in

the solvent under an inert atmosphere. The mixture is often stirred to allow for the formation

of the active catalyst.

Reaction Setup: The substrate and internal standard are added to the catalyst solution. The

reaction vessel is then purged with hydrogen.

Reaction Initiation: The reaction is initiated by vigorously stirring the solution under a positive

pressure of hydrogen.

Kinetic Monitoring and Analysis: Aliquots of the reaction mixture are taken at different time

intervals and analyzed by GC or NMR to determine the concentrations of the reactant and

product(s). The rate of reaction can then be determined from the change in concentration

over time.

Conclusion
Rhodium carbonyl chloride is a versatile precursor for a range of important catalytic

reactions. While the kinetics of methanol carbonylation are well-defined and understood, the

kinetics of hydroformylation and hydrogenation using catalysts derived from rhodium carbonyl
chloride are more complex and highly dependent on the specific reaction system. This guide

provides a foundational understanding of the kinetic behavior of these reactions, which is

essential for the rational design of catalysts and the optimization of reaction conditions in both

academic and industrial settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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